molecular formula C30H44N8O4 B14420228 H-Phe-Nle-Arg-Phe-NH2 CAS No. 83903-26-8

H-Phe-Nle-Arg-Phe-NH2

Cat. No.: B14420228
CAS No.: 83903-26-8
M. Wt: 580.7 g/mol
InChI Key: ADPWXDVLUQPBQP-QORCZRPOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-Nle-Arg-Phe-NH2 involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

H-Phe-Nle-Arg-Phe-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted analogs with modified biological activities .

Scientific Research Applications

H-Phe-Nle-Arg-Phe-NH2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of H-Phe-Nle-Arg-Phe-NH2 involves binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The compound is known to interact with G-protein coupled receptors (GPCRs), which play a crucial role in transmitting signals from the extracellular environment to the cell’s interior .

Comparison with Similar Compounds

H-Phe-Nle-Arg-Phe-NH2 is unique compared to other similar compounds due to its specific amino acid sequence and biological activity. Similar compounds include:

These compounds share structural similarities but differ in their specific amino acid sequences and resulting biological activities.

Properties

CAS No.

83903-26-8

Molecular Formula

C30H44N8O4

Molecular Weight

580.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanamide

InChI

InChI=1S/C30H44N8O4/c1-2-3-15-23(36-27(40)22(31)18-20-11-6-4-7-12-20)28(41)37-24(16-10-17-35-30(33)34)29(42)38-25(26(32)39)19-21-13-8-5-9-14-21/h4-9,11-14,22-25H,2-3,10,15-19,31H2,1H3,(H2,32,39)(H,36,40)(H,37,41)(H,38,42)(H4,33,34,35)/t22-,23-,24-,25-/m0/s1

InChI Key

ADPWXDVLUQPBQP-QORCZRPOSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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